2-(3-cyano-4,6-dimethylpyridin-2-yl)-N-ethylhydrazinecarbothioamide
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Overview
Description
2-(3-cyano-4,6-dimethylpyridin-2-yl)-N-ethylhydrazinecarbothioamide is a complex organic compound with a pyridine ring substituted with cyano, methyl, and ethylhydrazinecarbothioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-4,6-dimethylpyridin-2-yl)-N-ethylhydrazinecarbothioamide typically involves the condensation of 3-cyano-4,6-dimethyl-2-pyridone with ethylhydrazinecarbothioamide under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic attack on the carbonyl group of the pyridone, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of solvents and reagents can make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(3-cyano-4,6-dimethylpyridin-2-yl)-N-ethylhydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and hydrazinecarbothioamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and hydrazides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-cyano-4,6-dimethylpyridin-2-yl)-N-ethylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-cyano-4,6-dimethylpyridin-2-yl)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-cyano-4,6-dimethyl-2-pyridone: A precursor in the synthesis of the target compound.
tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Used as a chemoselective tert-butoxycarbonylation reagent.
N-allyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide: Another derivative with potential biological activity.
Uniqueness
2-(3-cyano-4,6-dimethylpyridin-2-yl)-N-ethylhydrazinecarbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N5S |
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Molecular Weight |
249.34 g/mol |
IUPAC Name |
1-[(3-cyano-4,6-dimethylpyridin-2-yl)amino]-3-ethylthiourea |
InChI |
InChI=1S/C11H15N5S/c1-4-13-11(17)16-15-10-9(6-12)7(2)5-8(3)14-10/h5H,4H2,1-3H3,(H,14,15)(H2,13,16,17) |
InChI Key |
MNFOOKDTHZCQNL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC1=C(C(=CC(=N1)C)C)C#N |
Origin of Product |
United States |
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